2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile
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Overview
Description
2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolo-pyrazine derivatives, known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature . The reaction conditions are designed to be functional group tolerant and atom-economic, providing a facile access to the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the triazolo-pyrazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile involves its interaction with molecular targets such as kinases. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s ability to bind to these kinases has been confirmed through molecular docking and dynamics simulations .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyridine: Used in the synthesis of various bioactive molecules.
Uniqueness: 2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile stands out due to its dual kinase inhibitory activity, making it a promising candidate for anticancer drug development. Its structural features allow for versatile chemical modifications, enhancing its potential for various therapeutic applications .
Properties
Molecular Formula |
C7H5N5 |
---|---|
Molecular Weight |
159.15 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5N5/c8-2-1-6-10-11-7-5-9-3-4-12(6)7/h3-5H,1H2 |
InChI Key |
CPKZCTMDUMJQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2CC#N)C=N1 |
Origin of Product |
United States |
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